molecular formula C11H18ClNO3 B8194479 Ethyl 2-(1-(2-chloroacetyl)piperidin-3-yl)acetate

Ethyl 2-(1-(2-chloroacetyl)piperidin-3-yl)acetate

Cat. No.: B8194479
M. Wt: 247.72 g/mol
InChI Key: SCTRWJLZFWMERV-UHFFFAOYSA-N
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Description

Ethyl 2-(1-(2-chloroacetyl)piperidin-3-yl)acetate is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-(2-chloroacetyl)piperidin-3-yl)acetate typically involves the reaction of piperidine with ethyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-(2-chloroacetyl)piperidin-3-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The chloroacetyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as ammonia (NH3), sodium thiolate (NaSMe), or sodium alkoxide (NaOR) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-(1-(2-chloroacetyl)piperidin-3-yl)acetate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-(2-chloroacetyl)piperidin-3-yl)acetate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(1-(2-bromoacetyl)piperidin-3-yl)acetate: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.

    Ethyl 2-(1-(2-fluoroacetyl)piperidin-3-yl)acetate: Similar structure but with a fluoroacetyl group instead of a chloroacetyl group.

    Ethyl 2-(1-(2-iodoacetyl)piperidin-3-yl)acetate: Similar structure but with an iodoacetyl group instead of a chloroacetyl group.

Uniqueness

Ethyl 2-(1-(2-chloroacetyl)piperidin-3-yl)acetate is unique due to the presence of the chloroacetyl group, which imparts specific chemical reactivity and biological activity. The chloroacetyl group can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the chloroacetyl group may enhance the compound’s ability to interact with biological targets, potentially leading to unique pharmacological properties.

Properties

IUPAC Name

ethyl 2-[1-(2-chloroacetyl)piperidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO3/c1-2-16-11(15)6-9-4-3-5-13(8-9)10(14)7-12/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTRWJLZFWMERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCN(C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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